molecular formula C7H3Cl5 B3025366 1,3-Dichloro-5-(trichloromethyl)benzene CAS No. 86241-47-6

1,3-Dichloro-5-(trichloromethyl)benzene

Cat. No.: B3025366
CAS No.: 86241-47-6
M. Wt: 264.4 g/mol
InChI Key: DHTRCEKKRKYZSP-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(trichloromethyl)benzene (CAS 86241-47-6) is a chlorinated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and a trichloromethyl (-CCl₃) group at the 5-position. This structure confers strong electron-withdrawing properties, making it a reactive intermediate in organic synthesis. Its applications span agrochemicals, pharmaceuticals, and specialty materials .

Properties

IUPAC Name

1,3-dichloro-5-(trichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTRCEKKRKYZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(trichloromethyl)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,3-dichlorobenzene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction typically occurs under controlled conditions, including moderate temperatures and the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production and high-quality output.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(trichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Major products are benzoic acid derivatives.

    Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.

Scientific Research Applications

1,3-Dichloro-5-(trichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dichloro-5-(trichloromethyl)benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways and targets depend on the context of its use and the nature of the interacting biomolecules.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications References
1,3-Dichloro-5-(trichloromethyl)benzene C₇H₃Cl₅ -Cl, -CCl₃ 295.3 Agrochemical intermediates
1,3-Dichloro-5-(chloromethyl)benzene C₇H₅Cl₃ -Cl, -CH₂Cl 195.47 Benzyl alcohol precursors
1,3-Dichloro-5-(trifluoromethyl)benzene C₇H₃Cl₂F₃ -Cl, -CF₃ 233.0 Fluorinated pharmaceuticals
2,3-Dichloro-5-(trichloromethyl)pyridine C₆HCl₆N Pyridine, -Cl, -CCl₃ 298.3 Herbicide synthesis
Bis(trichloromethyl)benzene C₈H₄Cl₆ -CCl₃ (two groups) 370.7 Polymer crosslinking agents

Key Findings and Implications

  • Electron-Withdrawing Effects : The -CCl₃ group in this compound enhances electrophilic substitution reactivity compared to -CH₂Cl or -CF₃ analogues.
  • Thermal Stability : Trifluoromethyl derivatives exhibit superior thermal stability due to C-F bond strength .
  • Industrial Utility : Pyridine-based analogues are preferred in agrochemicals for their solubility and synthetic versatility .
  • Environmental Impact : Highly chlorinated compounds (e.g., C₈H₂Cl₇F) raise concerns about bioaccumulation and toxicity .

Biological Activity

1,3-Dichloro-5-(trichloromethyl)benzene is a chlorinated aromatic compound that has garnered attention for its potential biological activity and interactions with biomolecules. This compound is primarily studied within the fields of chemistry, biology, and medicine due to its electrophilic nature and ability to form covalent bonds with nucleophiles in biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃Cl₅. Its structure includes a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and a trichloromethyl group at the 5 position. This arrangement imparts unique chemical reactivity, particularly in electrophilic substitution reactions.

The biological activity of this compound is largely attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids, leading to the formation of covalent bonds. This interaction can significantly alter the structure and function of these biomolecules, potentially resulting in various biological effects.

Toxicological Studies

Research indicates that exposure to this compound may lead to cytotoxic effects in certain cell lines. Studies have shown that this compound can induce oxidative stress and apoptosis in human cell cultures, highlighting its potential as a toxic agent in biological systems.

Antimicrobial Properties

There is evidence suggesting that this compound exhibits antimicrobial activity against specific bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further research in antimicrobial applications .

Herbicidal Activity

The compound has been explored for its herbicidal properties. Research indicates that derivatives of trichloromethyl compounds can act as safeners for crops, protecting them from herbicide damage while promoting growth under stress conditions . The structure-activity relationship (SAR) studies suggest that modifications to the trichloromethyl group can enhance the herbicidal efficacy of related compounds.

Case Study 1: Cytotoxicity Assay

A study conducted on human liver cancer cells (HepG2) evaluated the cytotoxic effects of various concentrations of this compound. The results indicated a dose-dependent increase in cell death, with significant apoptosis observed at higher concentrations (≥50 µM). The study concluded that this compound could potentially serve as a lead for developing anticancer agents due to its selective toxicity towards cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that this compound may have practical applications in developing new antimicrobial agents .

Research Findings Summary Table

Study Biological Activity Findings
Cytotoxicity AssayInduction of ApoptosisDose-dependent cytotoxicity observed in HepG2 cells at ≥50 µM
Antimicrobial EfficacyInhibition of Bacterial GrowthMIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
Herbicidal ActivityCrop Safener PropertiesEnhanced efficacy observed with modifications to trichloromethyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-5-(trichloromethyl)benzene
Reactant of Route 2
1,3-Dichloro-5-(trichloromethyl)benzene

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